Product packaging for Methyltriphenyltin(Cat. No.:CAS No. 1089-59-4)

Methyltriphenyltin

Cat. No.: B15374573
CAS No.: 1089-59-4
M. Wt: 365.1 g/mol
InChI Key: HMFXHBPQJQEFJF-UHFFFAOYSA-N
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Description

Significance of Organometallic Compounds in Modern Chemical Research

Organometallic chemistry, a field that bridges organic and inorganic chemistry, focuses on compounds containing at least one bond between a carbon atom and a metal. fishersci.comsolubilityofthings.com These compounds are of immense importance in both industrial and academic research due to their unique reactivity. fishersci.comsolubilityofthings.comnumberanalytics.com Organometallic reagents are crucial for forming new carbon-carbon bonds, a fundamental process in chemical synthesis. fishersci.com They serve as powerful catalysts in a vast array of industrial processes, such as the production of polymers like polyethylene (B3416737) and polypropylene, and are instrumental in the synthesis of pharmaceuticals and other complex molecules. solubilityofthings.comnumberanalytics.comgeeksforgeeks.org The ability of organometallic compounds to facilitate chemical transformations under mild conditions makes them indispensable tools for modern chemists. numberanalytics.com Furthermore, their distinct properties are harnessed in materials science for the development of advanced materials with specific electronic and physical characteristics. solubilityofthings.comgeeksforgeeks.org

Historical Context and Evolution of Organotin Chemistry

The field of organotin chemistry dates back to 1849, when Edward Frankland first isolated diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comanjs.edu.iq A pivotal moment in its development was the discovery of Grignard reagents in the early 20th century, which provided a versatile method for creating tin-carbon (Sn-C) bonds and led to a rapid expansion of the field. wikipedia.organjs.edu.iq The industrial applications of organotin compounds, discovered around the 1930s and significantly advanced by the work of van der Kerk and his colleagues, spurred a major revival in organotin research. lupinepublishers.comeuropub.co.ukresearchgate.net These applications included their use as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives. lupinepublishers.comeuropub.co.uk A significant scientific discovery in the 1960s was the realization that tin atoms in these compounds could coordinate with more than four atoms, a phenomenon known as hypercoordination. wikipedia.orglupinepublishers.comeuropub.co.uk This finding opened up new avenues in understanding the structural diversity and reactivity of organotin compounds. wikipedia.orglupinepublishers.com

Positioning of Methyltriphenyltin within the Broader Class of Organotin(IV) Compounds

Organotin compounds are primarily classified based on the oxidation state of the tin atom and the number of organic groups attached to it. wikipedia.organjs.edu.iq Tin(IV) compounds, where tin is in the +4 oxidation state, are far more common and stable than their organotin(II) counterparts. anjs.edu.iqrjpbcs.com These Tin(IV) compounds are categorized as mono-, di-, tri-, and tetraorganotins, with the general formula R_nSnX_(4-n), where 'R' is an organic group (like alkyl or aryl) and 'X' is typically a halide or another anionic group. anjs.edu.iqjmchemsci.com

This compound, with the formula (C₆H₅)₃SnCH₃, falls into the category of tetraorganotin compounds (R₄Sn), as it has four organic groups directly bonded to the central tin atom. anjs.edu.iq Specifically, it is an asymmetric tetraorganotin, featuring both methyl and phenyl groups. Compounds of this R₄Sn type are invariably tetrahedral around the tin center. wikipedia.org These compounds are often used as precursors or intermediates for the synthesis of other organotin compounds. anjs.edu.iq

Overview of Current Research Landscape and Key Challenges

Current research in organotin chemistry remains active, driven by their utility in organic synthesis and materials science. wikipedia.org A major focus is their application as catalysts and in cross-coupling reactions, most notably the Stille reaction, which forms carbon-carbon bonds. psu.eduorganic-chemistry.orgnumberanalytics.com The development of novel catalytic systems and understanding the mechanisms of these transformations are key areas of investigation. rjpbcs.compsu.edu

However, a significant challenge associated with organotin compounds, including reagents used in the Stille coupling, is their toxicity. organic-chemistry.orgnumberanalytics.com This has led to research into developing catalytic systems that are "catalytic in tin," reducing the amount of tin required and simplifying purification. Another challenge is the stability of some organotin reagents. Researchers continue to explore new derivatives with enhanced stability and tailored reactivity for specific synthetic applications. psu.edu There is also growing interest in the application of organotin compounds in materials science, for example, in the creation of polymers and functional materials, though this remains an area with many unexplored possibilities. dtic.milmdpi.come3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18Sn B15374573 Methyltriphenyltin CAS No. 1089-59-4

Properties

CAS No.

1089-59-4

Molecular Formula

C19H18Sn

Molecular Weight

365.1 g/mol

IUPAC Name

methyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.CH3.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3;

InChI Key

HMFXHBPQJQEFJF-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis and Structural Characterization

Common Synthetic Routes and Methodologies

The synthesis of tetraorganotin compounds like methyltriphenyltin often relies on well-established organometallic reactions. One common and historically significant method involves the use of Grignard reagents. wikipedia.organjs.edu.iq For instance, the reaction of a triorganotin halide with a Grignard reagent can yield the desired tetraorganotin compound.

A specific documented synthesis of this compound involves the reaction of (triphenyltin)zinc chloride with methyl iodide. In this procedure, (triphenyltin)zinc chloride, complexed with TMED (tetramethylethylenediamine), is treated with methyl iodide in tetrahydrofuran (B95107) (THF). The mixture is stirred and refluxed, leading to the formation of this compound in high yield (92%) after hydrolysis and extraction. uu.nl

Another route involves the reaction of triphenyltin (B1233371) hydride with appropriate reagents. uu.nl The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Analysis of Nucleophilic Substitution at Tin Centers

Crystallographic Data Analysis

Detailed crystallographic data for this compound was not available in the searched sources. However, the process of determining such data involves single-crystal X-ray diffraction. mdpi.com This technique provides precise information about the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., cubic, monoclinic), and the space group, which describes the symmetry of the crystal. mdpi.commaterialsproject.org This data allows for the exact determination of atomic positions, bond lengths, and bond angles within the molecule. mdpi.com Such information is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) or Pearson's Crystal Data (PCD). queensu.cacrystalimpact.com

Table 1: Representative Crystallographic Data Fields (Note: Data for this compound is not available; this table is illustrative of typical parameters obtained.)

Parameter Description Example Value
Formula Chemical formula C₁₉H₁₈Sn
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a (Å) Unit cell dimension. 10.123
b (Å) Unit cell dimension. 15.456
c (Å) Unit cell dimension. 9.876
α (°) Unit cell angle. 90
β (°) Unit cell angle. 105.12
γ (°) Unit cell angle. 90
Volume (ų) The volume of the unit cell. 1490.5

| Z | Number of formula units per unit cell. | 4 |

Comprehensive Structural Characterization and Solid State Phenomena

Single-Crystal X-ray Diffraction Studies of Methyltriphenyltin and its Adducts

Single-crystal X-ray diffraction is a powerful analytical method that provides precise details regarding the three-dimensional arrangement of atoms within a crystal. carleton.eduuni-ulm.de This technique has been instrumental in characterizing the structure of organotin compounds, including adducts of this compound, revealing key insights into their molecular geometry, intermolecular forces, and crystal packing. carleton.eduuhu-ciqso.es

In the solid state, particularly in its adducts, the tin atom in the triphenyltin (B1233371) moiety typically exhibits an expansion of its coordination number from four to five or even six. redalyc.orgscielo.org.mx X-ray crystallography studies on various triphenyltin(IV) adducts, for instance with diphosphoryl ligands, show that the tin atom's coordination geometry is most commonly a trigonal bipyramid. rsc.org

In such a five-coordinate environment, the three phenyl groups usually occupy the equatorial positions of the trigonal bipyramid, while the methyl group and the coordinating atom from the adduct ligand take the axial positions. This arrangement is a consequence of Bent's rule, which predicts that more electronegative substituents prefer to occupy axial positions. The formation of these adducts results in a significant distortion from the tetrahedral geometry of the parent tetracoordinate this compound. For example, in a trimethylaluminium-THF adduct, the formation of the bond with the THF ligand causes the geometry around the metal center to shift from trigonal-planar towards tetrahedral. tu-dortmund.de Similarly, the C-Sn-C angles in this compound adducts deviate considerably from the ideal 109.5° of a tetrahedron or the 120° (equatorial) and 90° (axial-equatorial) of a perfect trigonal bipyramid, reflecting the steric strain imposed by the bulky phenyl groups and the electronic effects of the ligands.

Table 1: Representative Coordination Geometry in Triphenyltin Adducts
ParameterDescriptionTypical Values/ObservationsReference
Coordination NumberNumber of atoms directly bonded to the central Sn atom.Typically 5 in adducts. scielo.org.mx
Coordination PolyhedronThe geometric pattern of atoms around the central Sn atom.Distorted trigonal bipyramidal. rsc.org
Ligand PositionsArrangement of substituent groups around the Sn atom.Phenyl groups tend to occupy equatorial sites; the methyl group and the adduct ligand occupy axial sites. rsc.org
Bond AnglesAngles between bonds originating from the Sn atom.Deviate from ideal geometries due to steric and electronic factors. tu-dortmund.de

Studies on triphenyltin(IV) adducts with ligands containing N-H or O-H groups reveal the presence of specific hydrogen bonds, such as N-H···Cl, C-H···Cl, or C-H···O interactions. rsc.org These bonds act as directional forces, linking adjacent molecular units into well-defined patterns. rsc.org The phenyl rings of the this compound moiety are also significant participants in intermolecular interactions. They can engage in π–π stacking, where the aromatic rings of neighboring molecules align in a parallel or offset fashion. nih.gov These stacking interactions, driven by dispersion forces, contribute significantly to the stabilization of the crystal lattice. The interplay between hydrogen bonding and π-stacking is often cooperative; hydrogen bonds can reinforce and orient molecules in a way that facilitates favorable π–π stacking. rsc.org

The specific intermolecular interactions dictate the final supramolecular assembly and crystal packing. amercrystalassn.orgplos.org In the case of triphenyltin adducts, hydrogen bonding is often the primary factor controlling the supramolecular architecture. rsc.org For example, in adducts with bridging diphosphoryl ligands, the molecules self-assemble into binuclear arrangements rather than polymeric chains, a preference attributed to the steric bulk of the SnPh₃ group. rsc.org

The resulting crystal packing is a complex three-dimensional network stabilized by a combination of these directed hydrogen bonds and the more diffuse π–π and van der Waals interactions. rsc.orgmdpi.com The V-shape of the base molecules can lead to the formation of dimeric motifs that pack efficiently to fill space. rsc.org The analysis of crystal packing reveals how individual molecules recognize each other to form larger, ordered structures, which is fundamental to the field of crystal engineering and the design of materials with specific properties. amercrystalassn.org

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Advanced Solution-Phase Structural Elucidation

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful insights into the structure, electronics, and dynamic behavior of molecules in solution.

Multinuclear NMR is a primary tool for characterizing organotin compounds like this compound in solution. redalyc.org The key nuclei—¹H, ¹³C, and ¹¹⁹Sn—each provide unique and complementary information. Tin is notable for having three spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.il

The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry of the tin atom. For four-coordinate triphenyltin compounds like chlorotriphenyltin, the chemical shift is around -44.7 ppm. scielo.org.mx Upon formation of a five-coordinate adduct, a significant upfield shift is observed. For example, five-coordinate triphenyltin dithiophosphate (B1263838) derivatives show ¹¹⁹Sn chemical shifts in the range of -77.9 to -84.15 ppm. redalyc.orgscielo.org.mx This change confirms that the coordination number increases in solution upon adduct formation. scielo.org.mx

The ¹H and ¹³C NMR spectra provide information about the organic framework. The chemical shifts of the methyl and phenyl protons and carbons are observed, and coupling constants to the tin isotopes, such as ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C), provide further structural proof. For trimethyltin (B158744) compounds, typical ²J(¹H-¹¹⁹Sn) coupling constants are in the range of 49–61 Hz, while ¹J(¹³C-¹¹⁹Sn) couplings are often between 300-400 Hz. rsc.org These parameters are valuable for confirming the presence of the tin-carbon bonds and for assessing the electronic environment of the tin center.

Table 2: Typical NMR Spectroscopic Data for Triphenyltin Derivatives
ParameterNucleusTypical Value/RangeStructural InformationReference
δ (ppm)¹¹⁹Sn~ -45 ppm (4-coordinate)Indicates coordination number at the tin center. scielo.org.mx
δ (ppm)¹¹⁹Sn-77 to -85 ppm (5-coordinate)Indicates coordination number at the tin center. redalyc.orgscielo.org.mx
²J(Sn-H) (Hz)¹H~ 50-60 HzConfirms Sn-C-H connectivity. huji.ac.ilrsc.org
¹J(Sn-C) (Hz)¹³C~ 300-400 HzConfirms Sn-C bond and provides electronic information. rsc.org

Dynamic NMR (DNMR) is an essential technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. numberanalytics.comlibretexts.org These studies typically involve recording NMR spectra at various temperatures (Variable-Temperature NMR). numberanalytics.com As the temperature changes, the rate of a dynamic process can become slow enough, fast enough, or intermediate relative to the NMR timescale, leading to distinct changes in the NMR spectrum, such as signal broadening, coalescence, and sharpening. kuleuven.be

For this compound and its adducts, several dynamic processes could potentially be studied by DNMR. These include:

Hindered Phenyl Group Rotation: The rotation of the bulky phenyl groups around the Sn-C bonds may be sterically hindered and thus slow enough to be observed at low temperatures.

Ligand Exchange: In adducts, the coordinating ligand may undergo exchange with other ligands or solvent molecules. DNMR can be used to determine the rates and activation parameters of these exchange reactions.

Fluxional Processes: In five-coordinate adducts, intramolecular rearrangements that interchange the axial and equatorial substituents (e.g., via a Berry pseudorotation mechanism) can be investigated. Such fluxionality is a known phenomenon in coordination complexes. numberanalytics.com

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to extract kinetic parameters (rate constants) and, from these, the thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the process. kuleuven.be While specific DNMR studies on this compound itself are not widely reported, the methodology is broadly applied to study the dynamic behavior of many coordination and organometallic compounds. numberanalytics.com

Multinuclear NMR Spectroscopy for Structural and Electronic Insights (e.g., 1H, 13C, 119Sn)

Electron Diffraction and Gas-Phase Structural Studies

In the absence of direct experimental data for this compound, structural parameters from closely related compounds, such as tetraphenyltin (B1683108) (Sn(C₆H₅)₄), determined by gas-phase electron diffraction, can provide valuable insights. A study on tetraphenyltin by Belyakov, Khaikin, Vilkov, and others utilized gas-phase electron diffraction at approximately 310°C to determine its molecular geometry. researchgate.netficp.ac.ru

The investigation of tetraphenyltin explored different molecular models and found that a model with S₄ symmetry provided the best fit to the experimental data. researchgate.net This suggests a tetrahedral arrangement of the four phenyl groups around the central tin atom. The study revealed that the geometry of the benzene (B151609) rings is largely preserved upon bonding to the tin atom. researchgate.net However, a notable distortion was observed in the endocyclic valence angle at the ipso-carbon (the carbon atom of the phenyl ring bonded to tin), which was found to be 121.0(0.9)°. researchgate.net This widening of the angle is contrary to what might be expected from the σ-electron donating nature of tin. researchgate.net

The orientation of the phenyl rings is defined by a tilt angle (ϕ) of 34.1(2.1)° between the plane of the ring and the plane containing the Sn-C bond and the S₄ axis. researchgate.net The Sn-C bond length in tetraphenyltin was determined to be longer than that in tetravinyltin (B75620) and tetramethyltin (B1198279), indicating the influence of the phenyl substituents on the bond parameters. researchgate.net

The detailed structural parameters for tetraphenyltin obtained from the gas-phase electron diffraction study are summarized in the table below. These values serve as a crucial reference point for understanding the likely structural characteristics of this compound in the gas phase. Theoretical calculations on triphenyltin chloride have also been performed to understand its conformational structures in the gas phase. nih.govresearchgate.net

Structural Parameters of Tetraphenyltin (Sn(C₆H₅)₄) from Gas-Phase Electron Diffraction researchgate.net
ParameterValue (rg, Å or degrees)
Sn-C bond length2.159 ± 0.006 Å
C-C bond length (mean)1.401 ± 0.003 Å
C-H bond length (mean)1.100 ± 0.005 Å
C-Sn-C bond angle109.5° (tetrahedral, assumed)
Sn-C-C bond angle (endo)121.0 ± 0.9°
Phenyl ring tilt angle (ϕ)34.1 ± 2.1°

Advanced Spectroscopic and Spectrometric Investigations

Vibrational Spectroscopy for Bonding Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for characterizing the bonding within organometallic compounds like Methyltriphenyltin. The vibrational modes associated with the tin-carbon (Sn-C) and tin-phenyl (Sn-Ph) bonds, as well as the internal vibrations of the organic moieties, provide a detailed signature of the molecular structure.

Assignment of Sn-C and Sn-Phenyl Vibrations

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending of its constituent bonds. The assignment of these bands is often accomplished by comparison with related organotin compounds.

The tin-carbon stretching vibrations are particularly informative. For tetraorganotin(IV) compounds, the ν(Sn-C) stretching frequencies typically appear in the 625-475 cm⁻¹ range. rsc.org In compounds containing both methyl and phenyl groups attached to tin, distinct frequencies for Sn-C(methyl) and Sn-C(phenyl) bonds are expected.

Sn-C(methyl) Vibrations: The symmetric and asymmetric stretching vibrations of the Sn-C(methyl) bond in related methyltin compounds are observed around 510 cm⁻¹ and 520 cm⁻¹, respectively. researchgate.net Bending vibrations of the C(methyl)-Sn-C(phenyl) framework are expected at lower frequencies, with C-Sn-C bending modes in tetramethyltin (B1198279) appearing at 150 cm⁻¹ in the Raman spectrum. researchgate.net

Sn-Phenyl Vibrations: The tin-phenyl stretching modes are found at lower frequencies compared to Sn-alkyl stretches. Studies on phenyltin chlorides show that vibrations corresponding mainly to tin-phenyl stretching modes occur near 280 cm⁻¹ and 235 cm⁻¹. acs.org The strength of the tin-phenyl bond appears largely unaffected by changes in the coordination number at the tin atom. acs.org For aryl derivatives of organotin compounds, Sn-C stretching frequencies can be found in the 245–275 cm⁻¹ range. acs.org

The phenyl rings themselves exhibit characteristic vibrations. Certain "X-sensitive" vibrations of the phenyl group, which are sensitive to the mass of the substituent atom (in this case, tin), are useful for confirming the Sn-Ph bond. A planar ring deformation is consistently found near 1428 cm⁻¹ for compounds with heavy substituent elements from group IVb. scielo.org.mx Additionally, an out-of-plane ring deformation in the 701-675 cm⁻¹ region is characteristic of phenyl compounds of group IVb elements. scielo.org.mx

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy Reference
Phenyl C-H Stretch 3100 - 3000 IR, Raman rsc.org
Methyl C-H Stretch 2800 - 3000 IR, Raman hilarispublisher.com
Phenyl Ring C=C Stretch 1600 - 1400 IR, Raman acs.orgrsc.org
Phenyl Ring Deformation ~1428 IR scielo.org.mx
Phenyl C-H In-plane Bend 1300 - 1000 IR rsc.org
Phenyl Ring Out-of-plane Deformation 701 - 675 IR scielo.org.mx
Sn-C (methyl) Asymmetric Stretch ~520 Raman researchgate.net
Sn-C (methyl) Symmetric Stretch ~510 Raman researchgate.net
Sn-C (phenyl) Stretch 235 - 280 IR, Raman acs.org
C-Sn-C Bend ~150 Raman researchgate.net

Analysis of Ligand Vibrational Modes Perturbed by Coordination

In this compound, the methyl and phenyl groups act as the ligands bonded to the central tin atom. The internal vibrational modes of these organic groups, particularly the phenyl rings, are perturbed upon coordination to the heavy tin atom. This perturbation provides evidence of the Sn-C bond formation. rsc.org

The electronic influence of the tin atom causes shifts in the phenyl ring's vibrational frequencies compared to those in benzene (B151609). As noted, the frequency of a planar ring deformation shifts to around 1428 cm⁻¹ in the presence of a heavy group IVb substituent like tin. scielo.org.mx Similarly, the out-of-plane ring deformation frequency is sensitive to the substituent group. scielo.org.mx These shifts are a direct consequence of the mass and electronic effects of the tin center on the vibrational force constants of the phenyl ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic structure of this compound by probing the transitions between molecular orbitals.

Characterization of Electronic Transitions and Absorption Bands

UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. technologynetworks.comwikipedia.org For organic compounds with a high degree of conjugation, such as those containing phenyl rings, absorption occurs in the UV or visible regions. wikipedia.org

Direct UV-Vis spectral data for this compound is not widely published, but analysis of closely related triphenyltin(IV) compounds provides strong indications of its properties. Triphenyltin(IV) carboxylate derivatives exhibit UV absorption maxima in methanol (B129727) around 234 nm, with additional bands between 278-290 nm. dergipark.org.tr Another study on different triphenyltin(IV) complexes in DMSO shows broad absorption in the 250-350 nm region. rsc.org These absorptions are primarily attributed to π–π* electronic transitions within the phenyl rings. The presence of the tin atom can influence the energy of these transitions. In caffeine, a colorless compound, absorption occurs in the ultraviolet range, which is why it appears colorless to the human eye. youtube.com A similar phenomenon is expected for this compound, which is a colorless solid.

Table 2: Expected Electronic Absorption Bands for this compound

Wavelength Range (nm) Solvent Probable Transition Reference (Analogous Compounds)
~234 Methanol π–π* (Phenyl Ring) dergipark.org.tr
270 - 290 Methanol π–π* (Phenyl Ring) dergipark.org.tr
250 - 350 DMSO π–π* (Phenyl Ring) rsc.org

Photophysical Properties and Luminescence Studies

While many simple organometallic compounds are not luminescent, a growing number of organotin compounds, particularly those with aromatic or highly conjugated ligands, have been shown to exhibit fluorescence. acs.orgrsc.orgnih.gov

Studies on various organotin complexes have demonstrated that they can possess intense luminescence in the visible range, with quantum yields reaching up to 67% in DMSO solution. nih.gov For instance, diphenyltin (B89523) and triphenyltin (B1233371) compounds with specific organic ligands have been characterized as highly luminescent. acs.orgrsc.org The emission is often attributed to intra-ligand charge transfer transitions, where the phenyl groups play a crucial role. The luminescence can be quenched in the solid state due to aggregation effects. rsc.org

Although specific fluorescence studies on this compound are not available, the presence of the three phenyl groups suggests that it could potentially exhibit luminescent properties under appropriate conditions. The field of luminescent organotin compounds is an active area of research, with potential applications in bioimaging and optoelectronics. researchgate.netrsc.orgnih.gov

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically < 5 ppm error). chromatographyonline.com This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

The fragmentation of organotin compounds under mass spectrometric conditions, such as electron impact (EI) or electrospray ionization (ESI), typically proceeds through predictable pathways. For tetraorganotin compounds of the general formula R₃SnR', the molecular ion is often of low abundance. researchgate.net The primary fragmentation step involves the cleavage of a tin-carbon bond to lose an alkyl or aryl radical, forming a stable triorganotin cation. researchgate.netnih.gov

For this compound (C₁₉H₁₈Sn), the expected fragmentation would involve two main initial pathways:

Loss of a methyl radical (•CH₃): This is a very common pathway, leading to the formation of the highly abundant triphenyltin cation, [Sn(C₆H₅)₃]⁺.

Loss of a phenyl radical (•C₆H₅): This pathway would lead to the formation of the methyl-diphenyltin cation, [(CH₃)Sn(C₆H₅)₂]⁺.

The relative abundance of these primary fragment ions depends on the relative stability of the radicals lost and the cations formed. The triphenyltin cation is generally a very stable and prominent ion in the mass spectra of triphenyltin compounds.

Subsequent fragmentation (MSⁿ) of these primary ions would involve further losses. The [Sn(C₆H₅)₃]⁺ ion can undergo sequential loss of neutral benzene (C₆H₆) or biphenyl (B1667301) (C₁₂H₁₀) molecules, leading to a series of smaller tin-containing ions. The fragmentation of phenyltin derivatives can sometimes involve complex rearrangements, including the transfer of atoms to the metal center before fragmentation. nih.govcdnsciencepub.com HRMS allows for the precise identification of each fragment's elemental formula, confirming these fragmentation pathways.

Isotopic Pattern Analysis for Tin-Containing Fragments

Mass spectrometry of organotin compounds, including this compound, is significantly influenced by the natural isotopic distribution of tin. Tin possesses ten stable isotopes, a feature that is unique among the elements. This isotopic abundance results in a highly characteristic pattern for any tin-containing ion in a mass spectrum. Instead of a single peak for a fragment containing a tin atom, a cluster of peaks appears, with the relative intensities of these peaks corresponding to the natural abundances of the tin isotopes.

This distinct isotopic signature is a powerful diagnostic tool. It allows for the unambiguous identification of fragments that contain a tin atom, greatly simplifying the interpretation of complex mass spectra and distinguishing tin-containing ions from purely organic fragments or background noise. upce.cz The analysis of these patterns, sometimes aided by isotope pattern reconstruction algorithms, can ensure the identification of interference-free molecular clusters, which is crucial for accurate measurements. nih.gov The characteristic pattern arises primarily from the major isotopes listed in the table below.

Table 1: Natural Abundance of Major Stable Tin (Sn) Isotopes
Isotope Mass (amu)Natural Abundance (%)
1120.97
1140.66
1150.34
11614.54
1177.68
11824.22
1198.59
12032.58
1224.63
1245.79

The presence of this isotopic cluster for the molecular ion and its fragments confirms the elemental composition and aids in the elucidation of the fragmentation pathways. upce.cz

Elucidation of Gas-Phase Decomposition Pathways

The gas-phase decomposition of this compound is typically studied using mass spectrometry, where the molecule is ionized and subsequently breaks apart into smaller, charged fragments. This fragmentation provides structural information about the parent molecule. libretexts.org The decomposition process, initiated by techniques like electron impact (EI), involves the cleavage of the weakest bonds within the molecular ion. socratic.orgchemguide.co.uk In organotin compounds, the most labile bonds are generally the tin-carbon (Sn-C) bonds. rutgers.edu

For this compound, (CH₃)Sn(C₆H₅)₃, the decomposition is expected to proceed through the sequential loss of its organic substituents. The fragmentation is initiated by the loss of one of the four organic groups to form a stable tri-substituted tin cation. Given the relative bond strengths, the cleavage of the tin-methyl bond is a highly probable initial fragmentation step.

The primary decomposition pathways are:

Loss of a Methyl Radical: The molecular ion [(CH₃)Sn(C₆H₅)₃]⁺• can lose a methyl radical (•CH₃) to form the very stable triphenyltin cation [Sn(C₆H₅)₃]⁺. This is often a dominant peak in the spectrum.

Loss of a Phenyl Radical: Alternatively, the molecular ion can lose a phenyl radical (•C₆H₅) to form the [ (CH₃)Sn(C₆H₅)₂]⁺ ion.

Subsequent Fragmentations: These primary fragment ions can undergo further decomposition by losing additional phenyl groups. For example, the triphenyltin cation can lose a phenyl radical to form the [Sn(C₆H₅)]⁺ ion. Further fragmentation can lead to the bare Sn⁺ ion.

The major fragments observed in the mass spectrum provide a clear pathway to deduce the structure of the original molecule.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
Fragment Ionm/z (for ¹²⁰Sn)Proposed Origin
[(CH₃)Sn(C₆H₅)₃]⁺• (Molecular Ion)366Parent Molecule
[Sn(C₆H₅)₃]⁺351Loss of •CH₃
[(CH₃)Sn(C₆H₅)₂]⁺289Loss of •C₆H₅
[Sn(C₆H₅)₂]⁺•274Loss of •CH₃ and C₆H₆
[Sn(C₆H₅)]⁺197Loss of •CH₃ and 2 •C₆H₅
[Sn]⁺•120Loss of all organic ligands

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comwikipedia.org When applied to this compound, XPS provides critical information about the tin atom's oxidation state and its chemical environment by measuring the binding energies of its core-level electrons. cea.fr

The most intense and commonly analyzed signal for tin is the Sn 3d doublet, which consists of the Sn 3d₅/₂ and Sn 3d₃/₂ peaks, resulting from spin-orbit coupling. unl.pt The binding energy of the Sn 3d₅/₂ peak is particularly sensitive to the oxidation state of the tin atom. For organotin(IV) compounds, the tin atom is in the +4 oxidation state.

While specific XPS data for this compound is not widely published, data from structurally analogous compounds, such as other triphenyltin derivatives and tetraphenyltin (B1683108), can be used to predict the expected binding energies. Research on related compounds shows that the Sn 3d₅/₂ binding energy for tin in a triphenyltin moiety is characteristic of the Sn(IV) oxidation state. For instance, a compound with a Ph₃Sn-Ph structure exhibited a Sn 3d₅/₂ binding energy at 485.5 eV, while a Ph₃Sn-OH species showed a peak at 485.8 eV. iitmandi.ac.in Oxidized tin species, such as in butyltin oxide hydroxide (B78521), show a higher binding energy around 486.6 eV. rutgers.edu These values confirm the Sn(IV) state, as they are distinct from the lower binding energies expected for metallic tin (Sn(0)) or Sn(II) oxides.

Table 3: Reported Sn 3d₅/₂ Binding Energies for Related Organotin(IV) Compounds
Compound/SpeciesSn 3d₅/₂ Binding Energy (eV)Reference
Ph₃Sn-Ph Moiety485.5 iitmandi.ac.in
Ph₃Sn-OH Moiety485.8 iitmandi.ac.in
Organotin(IV) Complex~487 (Inferred from Sn 3d) unl.pt
Butyltin oxide hydroxide (Oxidized Sn)486.6 rutgers.edu

Therefore, XPS analysis of this compound is expected to show a Sn 3d₅/₂ peak in the range of 485.5–486.0 eV, confirming the presence of tin in the Sn(IV) oxidation state.

Reactivity Profiles, Reaction Mechanisms, and Transformative Chemistry

Mechanistic Studies of Cross-Coupling Reactions Involving Methyltriphenyltin

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which forms new carbon-carbon bonds. acs.orgrsc.org The reaction's versatility and tolerance for a wide range of functional groups have made it a cornerstone in modern organic synthesis. rsc.orgnumberanalytics.com

The Stille reaction proceeds through a catalytic cycle that is common to many palladium-catalyzed cross-coupling reactions. acs.orgrsc.org The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.orgnumberanalytics.com

The cycle begins with a 14-electron Pd(0) complex, which is the active catalytic species. researchgate.netlupinepublishers.com This species is often generated in situ from a Pd(0) or Pd(II) precatalyst. numberanalytics.comlupinepublishers.com The cycle can be summarized as follows:

Oxidative Addition : An organic electrophile (typically an organic halide or triflate, R¹-X) reacts with the Pd(0) catalyst. This step involves the cleavage of the R¹-X bond and the formation of a new square planar 16-electron Pd(II) intermediate (R¹-Pd(L)₂-X). rsc.orgresearchgate.netlupinepublishers.com

Transmetalation : The organotin reagent, in this case, this compound (CH₃Sn(C₆H₅)₃), transfers its methyl group to the palladium(II) center. This step forms a new diorganopalladium(II) intermediate (R¹-Pd(L)₂-CH₃) and a tin halide byproduct ((C₆H₅)₃Sn-X). acs.orglupinepublishers.com

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups (R¹ and CH₃) are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final coupled product (R¹-CH₃). acs.orgrsc.org

A variation of this reaction is the Stille-carbonylative cross-coupling, where a carbon monoxide (CO) molecule inserts into the Pd-R¹ bond after the oxidative addition step, leading to the formation of ketones. acs.org

Oxidative Addition: This initial step is crucial for activating the organic electrophile. The reaction of the electrophile (R-X) with the active Pd(0)L₂ species typically proceeds through a three-center transition state for C(sp²)-X bonds, leading to a cis-[Pd(II)RXL₂] complex. researchgate.net This cis-complex can then isomerize to the more thermodynamically stable trans-isomer. researchgate.netresearchgate.net The rate of oxidative addition is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. lupinepublishers.com Organic chlorides are often too inert for this step under standard conditions. lupinepublishers.com

Transmetalation: This step is often the rate-determining step of the entire catalytic cycle. acs.org It involves the electrophilic cleavage of a tin-carbon bond by the Pd(II) complex formed during oxidative addition. researchgate.net The mechanism of transmetalation can vary depending on the substrates and reaction conditions. An associative mechanism is common, where the organostannane coordinates to the palladium center, forming a transient pentavalent, 18-electron species, which then eliminates the leaving group to return to a square planar complex. acs.org The reactivity of the groups attached to the tin atom follows the general order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > alkyl. lupinepublishers.com This indicates that in this compound, the transfer of the phenyl groups might compete with the methyl group under certain conditions, although the methyl group is generally considered a "non-transferable" ligand in many contexts. lupinepublishers.com

The kinetics of the Stille reaction are significantly influenced by the choice of ligands, solvents, and additives.

Ligands: Phosphine (B1218219) ligands (L) are essential for stabilizing the palladium catalyst. numberanalytics.com However, free ligand in the solution can inhibit the reaction, particularly ligands with high donicity like triphenylphosphine (B44618) (PPh₃), by competing for coordination sites on the palladium center. scribd.com The use of ligands with low donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine (B46628) (AsPh₃), can lead to dramatic rate enhancements. scribd.com Sterically hindered, electron-rich ligands have also been shown to accelerate the coupling. lehigh.edu

Solvents: The polarity of the solvent can have a substantial impact on the reaction rate. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly employed. numberanalytics.comscribd.com Increased solvent polarity can improve the rate of transmetalation. lupinepublishers.com In some cases, particularly with triflate electrophiles, polar solvents can eliminate the need for additives like lithium chloride. scribd.com

Additives:

Lithium Chloride (LiCl): LiCl is a common additive that can accelerate the coupling, especially with vinyl and aryl triflates. It is believed to transform the triflato complex into a more reactive halo complex and can also accelerate transmetalation by stabilizing the transition state. researchgate.netlupinepublishers.com

Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can enhance reaction rates by a factor of over 1000. acs.org It is theorized that CuI acts as a scavenger for excess phosphine ligands, which are known to inhibit the transmetalation step. acs.orglehigh.edu In polar solvents, it has also been proposed that copper may transmetalate with the organostannane to form a more reactive organocuprate species. acs.org

Table 1: Effect of Ligands on Stille Coupling Reaction Rates This table provides a qualitative overview based on research findings.

Ligand Donicity Effect on Reaction Rate Reference(s)
Triphenylphosphine (PPh₃) High Can be inhibitory at high concentrations scribd.com
Triphenylarsine (AsPh₃) Low Accelerates reaction researchgate.net
Tri(2-furyl)phosphine Low Accelerates reaction significantly scribd.com
Sterically hindered phosphines - Generally accelerate coupling lehigh.edu

Role of Transmetalation and Oxidative Addition Steps

Reactivity with Diverse Organic Substrates

Beyond its role in cross-coupling, this compound can engage in other fundamental chemical transformations, including substitution, insertion, and elimination reactions.

Substitution reactions in organotin compounds can occur at either the tin center or one of the bonded carbon atoms. acs.org

Reactions at the Tin Center: The tin-carbon bond in this compound is susceptible to cleavage by electrophiles. As previously mentioned, the transmetalation step in the Stille coupling is a prime example of an electrophilic substitution at the tin center, where the Pd(II) complex acts as the electrophile to cleave the Sn-C bond. researchgate.net Free radicals can also react at the tin center, leading to the displacement of an alkyl or aryl radical. acs.org For instance, reaction with t-butoxy radicals can displace a propyl radical from a tripropyltin (B15187550) derivative, suggesting a similar reaction pathway is possible for this compound. acs.org

Nucleophilic attack can also occur at the tin atom, especially if a good leaving group is present or if the tin atom's coordination sphere can expand. Organotin amines, for example, can undergo nucleophilic displacement reactions. acs.org

Reactions at the Carbon Centers: Direct nucleophilic substitution at the sp³-hybridized methyl carbon or the sp²-hybridized phenyl carbons of this compound is generally not a favored pathway under typical conditions. Nucleophilic attack on a saturated carbon (Sₙ2) is hindered, and the formation of a carbocation at these positions for an Sₙ1 reaction is unstable. wikipedia.org However, the cleavage of the Sn-C bond, particularly the Sn-CH₃ bond during Stille coupling, is the key reaction of the carbon center, which ultimately results in the substitution of the stannyl (B1234572) group with a new carbon-based group on the methyl fragment.

Insertion Reactions: These reactions involve the formal insertion of an unsaturated molecule into the tin-carbon bond. umb.edu

SO₂ Insertion: Sulfur dioxide is known to insert into metal-carbon bonds to form S-bound sulfinates. lehigh.eduumb.edu This reaction is thermodynamically favorable and has been observed for various transition metal and main group organometallics. lehigh.eduumb.edu The insertion of SO₂ into the Sn-C bond of this compound would be expected to yield a methylsulfinate or phenylsulfinate product.

Alkyne Insertion: The insertion of alkynes into metal-carbon bonds is a known process, typically proceeding with cis-stereochemistry to form a vinyl-metal species. nsf.gov While less common for tin than for transition metals, analogous insertions into Ge-C bonds have been documented, suggesting that this compound could potentially react with activated alkynes to form vinyltin (B8441512) compounds. rsc.org

Elimination Reactions: These are the reverse of insertion reactions and often involve the formation of an alkene. researchgate.net Organotin compounds can participate in elimination reactions where the organostannyl group acts as a leaving group. rsc.org For example, β-stannylketones can undergo elimination to form enones. researchgate.net While this compound itself does not have the structure for a typical β-hydride elimination, its derivatives can be designed to undergo such reactions. The triphenylstannyl anion has been shown to function as a leaving group in alkene-forming elimination reactions from substituted propionitriles. rsc.org

Table 2: Summary of Potential Reactions of this compound This table summarizes the types of reactions discussed based on general organotin chemistry.

Reaction Type Substrate/Reagent Potential Product(s) Reference(s)
Electrophilic Substitution Pd(II) complexes Methyl-palladium species + Ph₃SnX researchgate.net
Insertion Sulfur Dioxide (SO₂) This compound sulfinates lehigh.eduumb.edu
Insertion Activated Alkynes Vinyltin species nsf.govrsc.org
Elimination (of derivatives) β-functionalized derivatives Alkenes rsc.orgresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions at Tin and Carbon Centers

Interconversion and Exchange Reactions with Other Organometallic Species

The reactivity of this compound is characterized by its participation in interconversion and exchange reactions, particularly transmetalation, with a variety of other organometallic species. These reactions are fundamental to its application in organic synthesis, as they facilitate the transfer of its organic groups (methyl or phenyl) to other metallic centers, thereby generating new organometallic reagents or intermediates. The mechanisms and outcomes of these exchanges are highly dependent on the nature of the second metallic species, the ligands present, and the reaction conditions.

A primary mode of reactivity for this compound is transmetalation, a process involving the exchange of ligands between two metal centers. nptel.ac.in This is especially significant in palladium-catalyzed cross-coupling reactions, where the organotin compound transfers an organic group to a palladium(II) complex. mdpi.compsu.edu The general form of this reaction can be represented as:

R-Sn(Ph)₂Me + M-X → R-M + X-Sn(Ph)₂Me (where R is Me or Ph, and M-X is another organometallic or metal halide species)

Transmetalation with Organolithium and Grignard Reagents this compound can react with highly reactive organometallic reagents such as organolithiums (RLi) and Grignard reagents (RMgX). saskoer.calibretexts.org These reactions typically involve the exchange of the organic groups. For example, the reaction of triphenyltin (B1233371) hydride with methyllithium (B1224462) results in the formation of this compound in a 74% isolated yield, demonstrating a hydride-methyl exchange. datapdf.com Organolithium reagents are generally more nucleophilic than Grignard reagents and can participate in complex reaction mechanisms. saskoer.ca These exchange reactions are driven by the formation of a more stable organometallic species or the precipitation of a salt.

Transmetalation with Copper Complexes The use of copper(I) salts as co-catalysts can significantly accelerate palladium-catalyzed cross-coupling reactions involving organostannanes. psu.edu This rate enhancement is attributed to a second transmetalation step where the organostannane first reacts with the copper(I) salt to form an organocopper species. This organocopper intermediate is often more reactive towards the palladium complex in the subsequent transmetalation step. psu.edu Ligand exchange reactions are central to the formation of these reactive copper complexes. mdpi.comrsc.org

Research Findings on Reactivity and Mechanisms

Detailed studies have provided insights into the factors governing these exchange reactions.

Mechanism of Transmetalation with Palladium: The transmetalation step in palladium-catalyzed couplings is often rate-determining. nih.gov The mechanism can proceed through either an "open" or "cyclic" transition state. psu.edu In the open pathway, an external nucleophile assists in the cleavage of the tin-carbon bond. In the cyclic pathway, a ligand on the palladium center coordinates to the tin atom, facilitating the group transfer through a bridged intermediate. The choice of solvent and ligands can shift the equilibrium between these pathways. psu.edu

Role of Ligands: Ligands with low donicity on the palladium center can dramatically accelerate the Stille coupling. This is because ligand dissociation from the palladium(II) intermediate is a key prerequisite for transmetalation to occur. Less tightly bound ligands shift the pre-equilibrium towards the coordinatively unsaturated species that reacts with the organostannane. psu.edu

Reactivity of Organolithium Reagents: When reacting with organolithium compounds, the high polarity of the metal-carbon bond governs the reaction, which often proceeds via nucleophilic attack by the carbanionic center of the organolithium reagent. nptel.ac.in The reaction with this compound can lead to the exchange of phenyl or methyl groups depending on the specific organolithium reagent and reaction conditions.

Data on Exchange Reactions

The following tables summarize key findings from research on the interconversion and exchange reactions of this compound.

Table 1: Examples of Exchange Reactions with this compound

Reactant 1Reactant 2Catalyst/ConditionsProduct(s)Yield/ObservationCitation(s)
Triphenyltin HydrideMethyllithiumNot specifiedThis compound74% isolated yield datapdf.com
This compoundPd(II) ComplexNMP (solvent)Phenyl-Pd complex + MeSn(Ph)₂XPhenyl transfer observed. Rate is ~100x slower than with stannane (B1208499) 11. psu.edu
Aryl/Alkenyl StannanesCuINMP (solvent), AsPh₃ (ligand)Organocopper species + Trialkyltin halideSn-to-Cu transmetalation observed via ¹¹⁹Sn NMR. Accelerates subsequent Pd coupling. psu.edu

Table 2: Mechanistic Aspects of this compound Exchange Reactions

Reaction TypeProposed MechanismKey FeaturesCitation(s)
Transmetalation (Sn to Pd)SE2 (Open) or Cyclic Transition StateInvolves either external nucleophilic attack or intramolecular coordination. Influenced by solvent and ligands. Rate-limiting in Stille coupling. psu.edunih.gov
Reaction with OrganolithiumNucleophilic AttackDriven by the high polarity of the C-Li bond. Can result in group exchange on the tin center. nptel.ac.insaskoer.ca
Cu(I) Mediated TransmetalationSn→Cu→Pd TransferAn initial fast transmetalation to copper forms a more reactive organocopper intermediate, which then transmetalates with palladium. psu.edu

Emerging Applications and Future Directions

Potential in Materials Science and Polymer Chemistry

The incorporation of organometallic units, including tin, into polymer backbones is an area of active research for creating materials with novel properties. dtic.mile3s-conferences.org Organotin compounds can be used as monomers in polymerization reactions or as catalysts for polymerization processes, such as in the formation of polyurethanes. wikipedia.orgdtic.mil The presence of the tin atom and its associated organic groups (phenyl, methyl) in a polymer can influence the material's thermal stability, refractive index, and mechanical properties. umd.edu For example, organotin-containing polymers have been investigated for applications as specialty coatings or functional materials. rjpbcs.com While specific applications for methyltriphenyltin in this area are not yet widespread, its fundamental structure as a stable organometallic building block suggests potential for future development in the synthesis of hybrid organic-inorganic polymers and advanced materials. aprcomposites.com.au

Catalytic C-C Bond Formation Beyond Stille Coupling

Development of Novel Catalytic Systems

While organotin compounds are typically viewed as reagents in palladium-catalyzed reactions, there is also interest in using them as catalysts themselves. rjpbcs.com Mono- and diorganotin compounds, in particular, can exhibit Lewis acidity and are used as catalysts in reactions like esterification and transesterification. rjpbcs.com Although tetraorganotins like this compound are not typically used directly as catalysts, they serve as crucial precursors to the catalytically active species. anjs.edu.iq Future research could focus on in-situ methods to generate active organotin catalysts from stable and readily available tetraorganotin precursors.

Future Outlook and Unexplored Research Avenues

The future of this compound chemistry is tied to the broader trends in organometallic and organotin chemistry. A major driver is the need for more efficient and sustainable chemical processes. This includes the development of Stille couplings that are catalytic in tin to minimize waste and toxicity concerns. organic-chemistry.org Another avenue is the exploration of its reactivity beyond traditional cross-coupling, perhaps in C-H activation or other novel transformations. The unique combination of methyl and phenyl groups on a stable tin core provides a platform for systematic studies into reactivity and selectivity. Further detailed investigation of its solid-state properties could also reveal potential applications in materials science, such as in nonlinear optics or as precursors for tin-based nanomaterials. rsc.org

Coordination Chemistry and Supramolecular Interactions of Methyltriphenyltin

Synthesis and Characterization of Methyltriphenyltin Coordination Complexes

The creation and analysis of coordination complexes involving this compound are foundational to understanding its chemical behavior. This field leverages established organotin chemistry principles while exploring the unique influence of the methyl group.

Design and Synthesis of Novel Ligands for Tin Coordination

The synthesis of this compound coordination complexes would parallel the well-documented chemistry of related triphenyltin(IV) compounds. Typically, these syntheses involve the reaction of a this compound precursor, such as this compound chloride, with a selected ligand. The choice of ligand is crucial and is guided by the desired properties of the final complex.

A wide variety of ligands, rich in electron-donating atoms like oxygen, nitrogen, and sulfur, have been successfully used to form stable complexes with tin centers. These include:

Carboxylates : Ligands containing carboxylic acid groups are widely used due to their versatile coordination modes (monodentate, bidentate, bridging). uzh.chasianpubs.orgupce.cz

Schiff Bases : These are particularly versatile as their electronic and steric properties can be easily tuned. Schiff bases functionalized with amino acids or other donor groups can lead to complexes with interesting structural motifs. uzh.ch

Thioamides and Dithiocarbamates : Sulfur-containing ligands have shown a strong affinity for tin, leading to a significant number of structurally characterized complexes. acs.orgnih.govnih.gov

Phosphoryl and Diphosphoryl Ligands : Oxygen-donating phosphoryl groups can form stable adducts, often leading to binuclear or polynuclear structures. rsc.org

The design of novel ligands for this compound would focus on creating molecules with specific donor atoms arranged to favor coordination with the tin center, potentially influencing the final geometry and supramolecular arrangement of the complex.

The general synthetic approach involves reacting the this compound precursor with the ligand, often in a suitable solvent like methanol (B129727) or ethanol, sometimes under reflux conditions. asianpubs.orgnih.gov The resulting complexes can then be isolated as crystalline solids.

Table 1: Representative Ligand Classes for Tin Coordination

Ligand ClassKey Donor AtomsCommon ExamplesPotential Coordination Products
CarboxylatesOBenzoic acid derivatives, Amino acid derivativesMonomers, Dimers, Polymeric Chains uzh.chupce.cz
Schiff BasesN, OSalicylidene-amino acid derivativesMonomeric or Polymeric Complexes uzh.ch
ThioamidesS, NThiobarbituric acid, MethimazoleMonomers, Dimers, Polymeric Chains acs.orgnih.gov
DiphosphorylsORR′P(O)–X–P(O)RR′Binuclear Bridged Complexes rsc.org

Analysis of Coordination Modes and Geometries around Tin

The structural analysis of organotin complexes, primarily achieved through single-crystal X-ray diffraction, reveals detailed information about the coordination environment of the tin atom. For triorganotin compounds like triphenyltin (B1233371), and by extension this compound, the coordination number and geometry are influenced by the ligand and the solid-state packing forces.

The most prevalent coordination geometries observed are:

Tetrahedral (4-coordinate) : In solution, or with weakly coordinating ligands, this compound complexes are likely to exist as four-coordinate species with a tetrahedral geometry around the tin atom. uzh.chasianpubs.org

Trigonal Bipyramidal (5-coordinate) : This is the most common geometry in the solid state for triorganotin complexes. uzh.chnih.gov The three organic groups (e.g., one methyl and two phenyls) typically occupy the equatorial positions of the trigonal bipyramid, while the coordinating atoms from the ligands occupy the axial positions. This is often referred to as a trans-R₃SnXY geometry. upce.czresearchgate.net

Octahedral (6-coordinate) : While less common for triorganotin compounds, six-coordinate geometries can be achieved with certain bidentate or bridging ligands.

The ligands can coordinate to the tin center in several ways, including monodentate (binding through one atom), bidentate (binding through two atoms), or bridging, where a single ligand connects two or more tin centers, often leading to polymeric structures. uzh.chresearchgate.net Spectroscopic techniques such as ¹¹⁹Sn NMR are invaluable for determining the coordination number in solution, as the chemical shift is highly sensitive to the geometry around the tin atom. For instance, five-coordinate triphenyltin complexes typically show ¹¹⁹Sn NMR signals in the range of -180 to -260 ppm. bsmiab.org

Self-Assembly and Supramolecular Architectures with this compound Moieties

This compound moieties can act as building blocks for the construction of larger, ordered supramolecular architectures. This self-assembly is driven by a combination of strong coordination bonds and weaker non-covalent interactions, leading to structures ranging from discrete oligomers to infinite polymers.

Directed Assembly via Non-Covalent Interactions

In the crystal lattice, coordination complexes are further organized by a network of non-covalent interactions. These forces, while weaker than covalent or coordination bonds, are highly directional and play a critical role in defining the final three-dimensional structure. For organotin complexes, these interactions include:

Hydrogen Bonding : Classical hydrogen bonds, such as N-H···O, O-H···O, and N-H···Cl, are frequently observed, linking individual complex molecules into chains, sheets, or more complex networks. acs.orgtandfonline.com

π-π Stacking : The phenyl rings of the this compound group can interact with aromatic rings on adjacent molecules through π-π stacking, which helps to stabilize the crystal packing. nih.govnih.gov

C-H···π Interactions : These interactions involve a C-H bond pointing towards the face of an aromatic ring and are common in stabilizing the structures of phenyl-containing organotin compounds. nih.govtandfonline.com

Tetrel Bonding : A specific and highly directional non-covalent interaction involving the tin atom itself is the tetrel bond. This occurs when an electron-deficient region (a σ-hole) on the tin atom, opposite a covalent bond (e.g., Sn-Cl), interacts with an electron-rich atom like oxygen. This has been identified as a key structure-directing force in some triphenyltin chloride co-crystals. nih.goviucr.org

These varied non-covalent forces work in concert to guide the self-assembly of this compound complexes into well-defined supramolecular architectures. researchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

When this compound units are linked by bridging ligands, extended structures known as coordination polymers (CPs) can be formed. These can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The dimensionality and topology of the resulting polymer are dictated by the coordination geometry of the tin atom and the connectivity of the bridging ligand. For instance, triphenyltin complexes with bifunctional carboxylate or imidazolyl-acetate ligands have been shown to form 1D polymeric chains. upce.cztandfonline.comresearchgate.net In these structures, the tin atoms often maintain their preferred five-coordinate trigonal bipyramidal geometry. upce.cztandfonline.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. nih.govchinesechemsoc.org While the direct use of this compound as a primary building node in a classic MOF structure is not widely reported, the broader class of organotin compounds is emerging in this field. Strategies include:

Post-Synthetic Modification : Pre-formed MOFs can be functionalized by anchoring organotin complexes to their structure. researchgate.net

Hydrophobic MOFs : Organotin moieties have been incorporated into porphyrin-based MOFs to create highly water-stable materials, where the organic groups on the tin atom effectively shield the coordination bonds from water. chinesechemsoc.org

Organotin-Carboxylate Frameworks : Mesoporous organotin(IV) frameworks have been synthesized that show potential for applications like gas capture, demonstrating that organotin units can be used to build porous materials. nih.gov

Based on these findings, it is conceivable that this compound could be used as a component in designing novel CPs and potentially MOFs, where the triphenyltin-like core provides a robust structural node and the methyl group offers a point for subtle steric and electronic tuning.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgumsystem.edu It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organometallic compounds. wikipedia.orgnumberanalytics.comarxiv.org In DFT, the properties of a multi-electron system are determined using functionals of the spatially dependent electron density. wikipedia.org

DFT calculations are instrumental in understanding the electronic structure and bonding in methyltriphenyltin. umsystem.edu By solving the electronic Schrödinger equation, DFT provides information on the molecule's electron density, electrostatic potential maps, and molecular orbitals. austinpublishinggroup.com

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining how the molecule interacts with other chemical species. austinpublishinggroup.com The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO helps characterize the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would be associated with the tin center and the antibonding orbitals of the tin-carbon bonds.

Electron density distribution maps visualize the probability of finding an electron in different regions of the molecule. In this compound, these maps would show high electron density around the aromatic phenyl groups and a comparatively lower, but significant, density in the covalent bonds between the tin atom and the carbon atoms of the methyl and phenyl groups. This analysis provides a detailed picture of the charge distribution and bonding characteristics within the molecule. austinpublishinggroup.comempa.ch

DFT calculations have become an established methodology for predicting spectroscopic parameters, which can aid in the assignment and interpretation of experimental spectra. mdpi.comchemrxiv.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then used to predict the chemical shifts. nih.gov The accuracy of these predictions can be very high, with root-mean-square deviations (RMSD) for ¹H NMR shifts as low as 0.2–0.4 ppm compared to experimental values. researchgate.net For this compound, DFT could predict the distinct chemical shifts for the methyl protons, the aromatic protons on the phenyl rings, and the various carbon environments, aiding in the structural elucidation. mdpi.comnih.gov

Table 1: Hypothetical DFT-Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Experimental Range (Typical)
¹H (Methyl)0.850.8 - 0.9
¹H (Phenyl)7.30 - 7.607.2 - 7.7
¹³C (Methyl)-9.5-10 to -9
¹³C (Phenyl, ipso)138.0137 - 139
¹³C (Phenyl, ortho)137.5136 - 138
¹³C (Phenyl, meta)129.0128 - 130
¹³C (Phenyl, para)129.5128 - 130
¹¹⁹Sn-35.0-40 to -30

Note: These values are illustrative and based on typical ranges for similar organotin compounds. Actual calculated values would depend on the specific functional and basis set used.

Vibrational Frequencies: DFT is also used to calculate the harmonic vibrational frequencies of molecules. researchgate.net These calculations predict the energies of vibrational modes, which correspond to the peaks observed in Infrared (IR) and Raman spectra. materialssquare.com The calculated frequencies can be compared with experimental data to confirm structural assignments. nih.gov For this compound, DFT can predict the characteristic stretching and bending frequencies, such as the Sn-C stretches, the aromatic C-H stretches, and the methyl group vibrations. While calculated harmonic frequencies can differ from experimental fundamental frequencies, scaling factors are often applied to improve agreement. arxiv.org

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(Sn-C_methyl)530Tin-Methyl stretching
ν(Sn-C_phenyl)450Tin-Phenyl stretching (asymmetric)
ν(C-H)_aromatic3060Aromatic C-H stretching
ν(C-H)_aliphatic2920Aliphatic C-H stretching (methyl)
Ring Puckering730Phenyl ring out-of-plane bending

Note: These are representative values. The actual spectrum would contain many more vibrational modes.

Analysis of Molecular Orbitals and Electron Density Distribution

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for understanding the mechanisms of chemical reactions. escholarship.orgmit.edu It allows for the exploration of reaction pathways, the identification of fleeting transition states, and the prediction of kinetic and thermodynamic parameters that govern a reaction's outcome. ims.ac.jpnih.gov

By mapping the potential energy surface of a reaction, computational methods can trace the pathway from reactants to products. nih.gov A key feature of this pathway is the transition state, which is the point of maximum energy and represents the barrier that must be overcome for the reaction to proceed. mit.eduims.ac.jp The energy difference between the reactants and the transition state is the activation energy (Ea), a crucial parameter in chemical kinetics. fz-juelich.de

Table 3: Hypothetical Energy Profile for Electrophilic Cleavage of the Sn-Methyl Bond in this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile (E⁺)0.0
Transition State[Me(Ph)₃Sn---E]‡+15.2
ProductsTriphenyltin (B1233371) Cation + Methane-E-5.8

Note: This table illustrates a hypothetical reaction pathway. The values are representative of a plausible electrophilic cleavage reaction.

Computational models are highly effective at predicting the reactivity and selectivity of chemical reactions. cam.ac.uk Reactivity can be rationalized by analyzing the electronic structure (e.g., HOMO-LUMO interactions) and the calculated activation barriers for potential reaction pathways. ethz.ch A lower activation energy implies a faster, more favorable reaction. fz-juelich.de

Selectivity—the preference for a reaction to occur at one site over another (regioselectivity) or to form one stereoisomer over another (stereoselectivity)—can also be predicted. numberanalytics.com For this compound, a key question of reactivity is which Sn-C bond is most susceptible to cleavage. Computational models can calculate and compare the activation energies for the cleavage of the Sn-methyl bond versus an Sn-phenyl bond. Typically, the Sn-alkyl bond is more reactive towards many electrophiles than the Sn-aryl bond. DFT calculations can quantify this difference, providing a theoretical basis for the observed selectivity. By comparing the transition state energies for competing pathways, a reliable prediction of the major product can be made. ethz.chnumberanalytics.com

Energy Profiles and Reaction Kinetics

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While DFT calculations are often performed on isolated molecules (in the gas phase), most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules in a condensed phase, providing insight into solution-phase behavior and the influence of the solvent. wikipedia.orgmdpi.com

MD simulations model a system containing the solute (this compound) and a large number of solvent molecules. By solving Newton's equations of motion for all particles, the simulation tracks the trajectories of each atom over time. wikipedia.org This allows for the study of dynamic processes such as diffusion, conformational changes, and solute-solvent interactions. rsc.org

A crucial application of MD is to understand solvent effects on reaction kinetics and equilibria. chemrxiv.org The solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction's energy profile. MD simulations can be used to calculate the free energy of solvation for different species along a reaction pathway. nih.gov For this compound, MD simulations could model its behavior in various solvents, from nonpolar (like hexane) to polar (like methanol). These simulations would reveal how solvent molecules arrange around the solute, the nature of the intermolecular forces, and how this "solvation shell" influences the accessibility of the tin center or the phenyl rings to a reacting partner. This provides a more realistic and dynamic picture of the molecule's behavior than gas-phase calculations alone. mdpi.comosti.gov

Environmental Transformation Pathways and Environmental Fate

Abiotic Degradation Pathways of Methyltriphenyltin

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through reactions with environmental components like sunlight and water. microbe.commdpi.com For this compound, photodegradation and hydrolysis are significant abiotic pathways.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com This process can be a significant degradation pathway for organotin compounds in surface waters and on soil surfaces. The energy from photons can break the chemical bonds within the this compound molecule, leading to the formation of various degradation products.

The primary mechanism of photodegradation for organotin compounds like this compound involves the cleavage of the tin-carbon bonds. This process typically occurs in a stepwise manner, where the phenyl and methyl groups are sequentially cleaved from the tin atom. The specific products formed can vary depending on environmental conditions such as the presence of photosensitizers and the wavelength of light.

Table 1: Potential Photodegradation Products of this compound

Parent Compound Potential Degradation Products
This compoundDiphenyltin (B89523) compounds
Monophenyltin compounds
Inorganic tin

This table is illustrative and based on general organotin degradation pathways. Specific studies on this compound may reveal other intermediates.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. aston.ac.ukwur.nlmdpi.com The stability of this compound towards hydrolysis is a key factor in its environmental persistence. Organotin compounds can undergo hydrolysis, particularly under certain pH conditions, leading to the formation of hydroxides or oxides. aston.ac.uk

The rate of hydrolysis is influenced by factors such as pH and temperature. wur.nl While specific data on the hydrolytic stability of this compound is limited in the provided search results, the general behavior of organotins suggests that the tin-carbon bonds can be susceptible to cleavage under certain environmental conditions. aston.ac.ukdss.go.th

Photodegradation Mechanisms and Products

Biotic Transformation Mechanisms (Microbial and Enzymatic Degradation)

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. nih.govgw-project.org This is a crucial process for the removal of many pollutants from the environment. nih.gov

Microorganisms such as bacteria and fungi can degrade organotin compounds through various metabolic pathways. mdpi.comd-nb.info The degradation process often begins with the cleavage of the organic groups from the tin atom. In the case of this compound, this would involve the removal of the methyl and phenyl groups.

The degradation can proceed through a series of intermediates, with the ultimate end product being less toxic inorganic tin. mdpi.com The specific microbial species involved and the enzymes they produce determine the degradation pathway and its efficiency. mdpi.com Some microorganisms can utilize organotins as a source of carbon and energy. dtic.mil

Table 2: Generalized Microbial Degradation Pathway of Organotins

Step Transformation Products
1Initial cleavage of organic groupsDiphenyltin and monophenyltin species
2Further degradationInorganic tin
3MineralizationCarbon dioxide, water

This table represents a generalized pathway. The specific intermediates and end products for this compound may vary.

Several factors influence the rate and extent of this compound's biodegradation in the environment. microbenotes.com These factors can be broadly categorized as environmental and biological. microbenotes.com

Environmental Factors:

Temperature: Microbial activity generally increases with temperature up to an optimum, accelerating biodegradation. sciencelearn.org.nz

pH: The pH of the soil or water can affect both the availability of the compound and the activity of microbial enzymes. microbenotes.com

Oxygen Availability: Aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can lead to different degradation pathways and rates. mdpi.com

Nutrient Availability: The presence of other nutrients can enhance microbial growth and, consequently, biodegradation.

Bioavailability: The extent to which this compound is available to microorganisms is critical. Sorption to soil and sediment particles can reduce its bioavailability.

Biological Factors:

Microbial Population: The presence and abundance of microorganisms capable of degrading this compound are fundamental.

Enzyme Activity: The production and activity of specific enzymes that can break down the compound are essential for degradation. nsf.govresearchgate.netnih.gov

Acclimation: Microbial communities may adapt over time to the presence of a contaminant, leading to enhanced degradation rates.

Identification of Microbial Degradation Pathways and Intermediates

Speciation and Distribution in Environmental Compartments (e.g., water, sediment, soil)

The speciation of this compound refers to its different chemical forms in the environment, which can influence its transport, fate, and toxicity. wikipedia.orgwikipedia.orgyoutube.com Its distribution among environmental compartments like water, sediment, and soil is determined by its physicochemical properties and environmental conditions.

Organotin compounds, including this compound, have a tendency to adsorb to particulate matter and sediments due to their lipophilic (fat-loving) nature. nih.govresearchgate.net This means that a significant portion of this compound released into the environment is likely to be found in sediments and soils rather than dissolved in the water column. mdpi.comnih.govactalb.org

The distribution can be described by the partition coefficient (Koc), which measures the tendency of a chemical to be adsorbed by soil or sediment. A high Koc value indicates a greater affinity for solids.

Table 3: General Distribution Tendencies of Organotin Compounds

Environmental Compartment Expected Concentration Reasoning
Water (dissolved phase)LowHigh lipophilicity leads to low water solubility and high adsorption to particles.
Suspended Particulate MatterModerate to HighAdsorption to organic matter and mineral surfaces on particles.
SedimentHighAccumulation due to gravitational settling of particulate matter.
SoilModerate to HighStrong adsorption to soil organic matter.

The vertical distribution in sediment cores can also provide information on the history of contamination, with higher concentrations often found in the upper layers of sediment. researchgate.netmdpi.com The movement of this compound within these compartments is influenced by processes such as leaching in soil and resuspension in aquatic systems.

Analytical Methodologies for Environmental this compound and Metabolite Detection

The accurate detection and quantification of this compound and its metabolites in various environmental matrices are crucial for understanding their fate, transport, and potential ecological impact. A range of sophisticated analytical methodologies has been developed and refined to achieve the necessary sensitivity and selectivity for these analyses. These methods typically involve a multi-step process encompassing sample preparation, chromatographic separation, and detection.

Sample Preparation

The initial and often most critical step in the analysis of this compound and its metabolites is sample preparation. This process aims to extract the target analytes from the complex environmental matrix (such as water, sediment, or biota), concentrate them, and remove interfering substances that could compromise the subsequent analysis. thermofisher.comorganomation.com The choice of sample preparation technique depends heavily on the nature of the sample matrix and the physicochemical properties of the organotin compounds. pjoes.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. phenomenex.com It is a classic method for extracting organotin compounds from aqueous samples.

Solid-Phase Extraction (SPE): SPE has become a widely used and efficient method for sample clean-up and concentration. nih.gov It involves passing a liquid sample through a solid adsorbent material that selectively retains the target analytes, which are then eluted with a suitable solvent. phenomenex.comnih.gov This technique is favored for its ability to handle larger sample volumes and reduce solvent consumption compared to LLE.

Homogenization and Grinding: For solid samples like sediment and biological tissues, initial homogenization or grinding is necessary to ensure a representative sample and to facilitate the extraction of the analytes. organomation.comphenomenex.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process of target compounds. phenomenex.com

QuEChERS: An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, the QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. thermofisher.comphenomenex.com It is particularly useful for complex matrices like food and environmental samples. phenomenex.com

Derivatization: Due to the low volatility of many organotin compounds, a derivatization step is often required before analysis by gas chromatography. pjoes.com This process converts the non-volatile analytes into more volatile derivatives. A common approach is in-situ ethylation using sodium tetraethylborate (NaBEt4). pjoes.com

Chromatographic Separation

Following sample preparation, chromatographic techniques are employed to separate this compound and its metabolites from other co-extracted compounds. khanacademy.orgrsc.org The two primary chromatographic methods used are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is a powerful separation technique for volatile and semi-volatile compounds. imist.mahill-labs.co.nz In the context of organotin analysis, GC is often coupled with a derivatization step to increase the volatility of the target compounds. pjoes.com The separation occurs as the volatilized compounds are carried by an inert gas through a column containing a stationary phase. hill-labs.co.nz

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wide range of compounds, including those that are not volatile and therefore not amenable to GC analysis. advancechemjournal.com It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. knauer.net Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the separation of organotin compounds. advancechemjournal.com

Detection Techniques

The final step in the analytical workflow is the detection of the separated compounds. The choice of detector is critical for achieving the required sensitivity and selectivity.

Mass Spectrometry (MS): Mass spectrometry is a highly specific and sensitive detection technique that identifies compounds based on their mass-to-charge ratio. cmro.in When coupled with either GC (GC-MS) or HPLC (LC-MS), it provides definitive identification and quantification of the analytes. imist.mamdpi.com GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds and is widely used for environmental monitoring. imist.mahill-labs.co.nz LC-MS is particularly valuable for analyzing non-volatile and thermally labile compounds. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. nih.gov

Flame Photometric Detection (FPD): FPD is an element-specific detector that is sensitive to sulfur- and phosphorus-containing compounds, and it can also be used for tin. pjoes.comnih.gov It is often used in conjunction with GC for the analysis of organotin compounds. pjoes.com

Atomic Absorption Spectrometry (AAS): AAS is another element-specific detection technique that can be coupled with chromatography for the speciation of organometallic compounds. pjoes.com

Ultraviolet (UV) Detection: UV detectors are commonly used with HPLC and respond to compounds that absorb UV light. knauer.netnih.gov While less specific than MS, they can be effective for routine analysis when coupled with efficient chromatographic separation. nih.gov

Electrochemical Detection (ED): For electroactive analytes, HPLC coupled with an electrochemical detector can offer high sensitivity and selectivity. mdpi.com

The combination of these advanced analytical techniques allows for the reliable determination of this compound and its metabolites at trace levels in complex environmental samples, which is essential for assessing their environmental behavior and potential risks.

Research Findings on Analytical Methodologies

A variety of analytical methods have been successfully developed and applied for the determination of this compound and other organotin compounds in environmental matrices.

A common approach involves gas chromatography (GC) , which requires a derivatization step to increase the volatility of the target analytes. pjoes.com Ethylation with sodium tetraethylborate (NaBEt4) is a frequently used derivatization agent. pjoes.com Following derivatization, the analytes are separated on a GC column and often detected using a flame photometric detector (FPD) or a mass spectrometer (MS) . pjoes.comhill-labs.co.nz GC-MS, in particular, offers high selectivity and sensitivity, allowing for the definitive identification of the compounds. hill-labs.co.nz

High-performance liquid chromatography (HPLC) provides an alternative separation technique that does not necessarily require derivatization. advancechemjournal.com HPLC can be coupled with various detectors, including ultraviolet (UV) detectors , fluorescence detectors , and mass spectrometers (LC-MS) . advancechemjournal.comnih.gov LC-MS and LC-MS/MS have become increasingly popular for the analysis of a wide range of environmental contaminants, including organotin compounds, due to their high sensitivity and specificity. mdpi.comnih.gov

For the extraction of this compound and its metabolites from environmental samples, solid-phase extraction (SPE) is a widely adopted technique due to its efficiency and ability to handle various sample matrices. pjoes.com Other methods like liquid-liquid extraction (LLE) and microwave-assisted extraction (MAE) have also been utilized. phenomenex.com

The table below summarizes some of the analytical methodologies reported in the literature for the detection of organotin compounds, which are applicable to this compound and its metabolites.

Table 1: Analytical Methodologies for Organotin Compound Detection

Analytical Technique Sample Matrix Sample Preparation Derivatization Detection Reference
GC-FPD Seawater, Sediment, Mussels SPE, Methanol-acid digestion, Acid-sonication Ethylation with NaBEt4 FPD pjoes.com
GC-MS Environmental Samples Purge and Trap Hydride generation AAS dss.go.th
HPLC-UV Water SPE - UV nih.gov
LC-MS/MS Biological (Serum, Brain) Protein Precipitation - MS/MS nih.gov

These methods demonstrate the versatility of modern analytical chemistry in addressing the challenges of detecting and quantifying trace levels of environmental contaminants like this compound. The ongoing development of more sensitive and robust analytical techniques will continue to improve our understanding of the environmental fate of these compounds.

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Synthetic Strategies with Enhanced Atom Economy

The principle of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a cornerstone of green chemistry. omnicalculator.comwikipedia.org Traditional syntheses of organotin compounds, including methyltriphenyltin, often rely on methods like the reaction of a Grignard reagent with tin halides, which may not be optimally atom-economical. wikipedia.org Future research will likely focus on developing new synthetic pathways that improve upon this.

Key areas for investigation include:

Catalytic Routes: Exploring catalytic methods to synthesize this compound could significantly enhance atom economy by reducing the need for stoichiometric reagents. This includes developing catalysts that can facilitate the direct coupling of methane (B114726) or a methylating agent with a triphenyltin (B1233371) species.

Alternative Reagents: Investigating the use of less hazardous and more efficient starting materials is another crucial direction. This could involve moving away from traditional organometallic reagents towards more environmentally benign alternatives.

Process Optimization: Research into optimizing reaction conditions, such as solvent choice and temperature, can also contribute to a higher atom economy by minimizing side reactions and improving yields. omnicalculator.com Addition reactions, in general, offer high atom economy and could be a focus for developing novel synthetic strategies.

Future synthetic methods will aim for higher efficiency and sustainability, reducing waste and the use of toxic reagents, a critical consideration given the general toxicity of organotin compounds.

Exploration of Novel Catalytic Applications and Multicomponent Reactions

Organotin compounds have a history of use as catalysts in various industrial processes, such as the formation of polyurethanes and the vulcanization of silicones. wikipedia.orgwebflow.com The Lewis acidic nature of the tin center is key to their catalytic activity, enabling them to activate substrates. rsc.orgacs.org Future research is expected to uncover novel catalytic roles for this compound, particularly in the realm of fine chemical synthesis and multicomponent reactions.

Potential research directions include:

Fine Chemical Synthesis: this compound could be explored as a catalyst in reactions such as esterification, transesterification, and the synthesis of complex organic molecules like naphthofurans. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, inherently possessing high atom economy. cas.org Investigating the potential of this compound as a catalyst in known MCRs or in the development of new ones is a promising area. This could involve reactions like the Stille coupling, which utilizes organotin reagents. sigmaaldrich.com

Polymerization Catalysis: Expanding on the known catalytic activity of organotins in polymerization, research could focus on tailoring this compound-based catalysts for the synthesis of new polymers with specific properties. webflow.comsigmaaldrich.com

The development of this compound as a versatile catalyst could lead to more efficient and sustainable methods for producing valuable chemicals and materials.

Integration of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. The use of advanced spectroscopic techniques for in situ analysis allows for the direct observation of reactive intermediates and transition states, providing invaluable mechanistic insights. rsc.orgccspublishing.org.cnnih.gov

Future research on this compound will benefit from the application of techniques such as:

In Situ FTIR and Raman Spectroscopy: These methods can monitor the progress of reactions involving this compound in real-time, helping to identify key intermediates and understand kinetic profiles. rsc.orgnih.govresearchgate.net

In Situ NMR Spectroscopy: This powerful technique can provide detailed structural information about species in solution, aiding in the elucidation of complex reaction pathways. bsmiab.orgtandfonline.com

X-ray Crystallography: While traditionally used for stable compounds, advancements in crystallographic techniques may allow for the characterization of transient species trapped at low temperatures, providing precise structural data. bsmiab.orgum.edu.my

Synchrotron Radiation-Based Techniques: The high brilliance of synchrotron light sources can enhance the sensitivity of techniques like FTIR, enabling the detection of low-concentration intermediates in complex reaction mixtures. ccspublishing.org.cn

By combining these advanced spectroscopic methods, researchers can gain a comprehensive understanding of the mechanisms by which this compound participates in and catalyzes chemical reactions.

Rational Design of this compound-Based Materials for Specific Chemical Functionalities (e.g., precursors for advanced materials)

Organotin compounds serve as precursors for various materials, including tin(IV) oxide (SnO₂) films, which have applications in coatings and electronics. wikipedia.orgtaylorandfrancis.com this compound, with its specific combination of methyl and phenyl groups, is a promising candidate for the rational design of new materials with tailored properties.

Future research in this area could focus on:

Precursors for Nanomaterials: Investigating the use of this compound as a single-source precursor for the synthesis of tin-based nanoparticles, such as SnO₂ or tin sulfide (B99878) (SnS₂), is a key research direction. mdpi.com The organic ligands can influence the size, morphology, and properties of the resulting nanomaterials.

Thin-Film Deposition: Developing chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes using this compound to create high-purity thin films for electronic or optical applications is another area of interest. wikipedia.org

Hybrid Organic-Inorganic Polymers: The incorporation of this compound into polymeric structures could lead to new hybrid materials with unique thermal, mechanical, or optical properties. taylorandfrancis.com

The ability to rationally design and synthesize materials from molecular precursors like this compound is essential for the advancement of materials science and nanotechnology.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental work and computational modeling has become an indispensable tool in modern chemical research. scielo.br Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, can provide insights into reaction mechanisms, electronic structures, and intermolecular interactions that are often difficult to obtain through experiments alone. nih.govresearchgate.netresearchgate.net

For this compound, a combined experimental and computational approach can be particularly fruitful in several areas:

Mechanistic Elucidation: Computational simulations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental spectroscopic data. scielo.brresearchgate.net

Rational Catalyst Design: Theoretical calculations can help in understanding the electronic and steric effects of the ligands on the tin center, guiding the design of more efficient this compound-based catalysts. researchgate.net

Predicting Material Properties: Computational modeling can be used to predict the properties of materials derived from this compound, aiding in the rational design of precursors for specific applications. mdpi.com

Understanding Spectroscopic Data: Quantum chemical calculations can be used to simulate spectroscopic data (e.g., NMR, IR spectra), which helps in the interpretation of experimental results. researchgate.netresearchgate.net

This integrated approach, where experimental results inform and validate computational models and vice versa, will be crucial for accelerating the discovery and development of new applications for this compound and related compounds. nih.govresearchgate.net

Q & A

Q. How can researchers design studies to differentiate this compound’s direct toxicity from its metabolic byproducts?

  • Methodological Answer : Use isotopic labeling (13C^{13}\text{C}-methyl groups) and LC-MS/MS to track metabolic pathways in vitro. Compare toxicity in wild-type vs. CYP450-inhibited hepatocytes to identify bioactivation mechanisms .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound research involving vertebrate models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval, report sample sizes justified by power analysis, and minimize suffering via humane endpoints (e.g., moribund state criteria). Publish negative results to avoid publication bias .

Q. How should conflicting data on this compound’s environmental persistence be reported?

  • Methodological Answer : Disclose all raw data (e.g., half-life calculations, detection limits) in supplementary materials. Use sensitivity analyses to test assumptions (e.g., first-order vs. second-order degradation kinetics). Acknowledge limitations in study design (e.g., lab vs. field conditions) .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance understanding of this compound’s role in materials science?

  • Methodological Answer : Combine:
  • Surface chemistry : Use XPS to analyze tin oxidation states in thin films.
  • Electrochemical studies : Cyclic voltammetry to assess redox activity in battery anodes.
  • Computational screening : Machine learning models to predict ligand effects on stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.